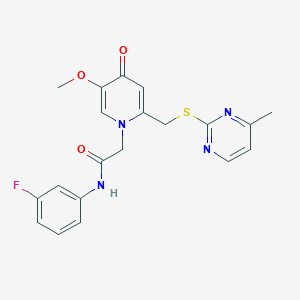
N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN4O3S and its molecular weight is 414.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 920221-18-7, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and enzyme inhibition activities, supported by relevant studies and data.
- Molecular Formula : C20H19FN4O3S
- Molecular Weight : 414.46 g/mol
- Structure : The compound features a pyridinyl group, a methoxy group, and a fluorophenyl moiety, which contribute to its biological activity.
Antibacterial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 125 µg/mL |
| Compound B | B. subtilis | 75 µg/mL |
| N-(3-fluorophenyl)-2-(5-methoxy...) | Pseudomonas aeruginosa | <150 µg/mL |
These results suggest that the presence of halogen substituents and specific functional groups can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The compound has also shown promising antifungal activity. For example, related pyridinyl derivatives have demonstrated effectiveness against common fungal strains:
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Compound C | Candida albicans | 100 |
| Compound D | Aspergillus niger | 200 |
This activity is attributed to the structural features that allow interaction with fungal cell membranes .
Enzyme Inhibition
N-(3-fluorophenyl)-2-(5-methoxy...) has been evaluated for its potential as an enzyme inhibitor. Notably, it has been tested against various enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Aldose Reductase (ALR2) | Competitive | 0.789 |
| Cyclooxygenase (COX) | Non-selective | 17.11 |
The structure-activity relationship indicates that modifications in the aromatic rings significantly impact the inhibitory potency .
Case Studies
One case study involved the synthesis of a series of derivatives based on N-(3-fluorophenyl)-2-(5-methoxy...) to evaluate their biological activities comprehensively. The findings revealed that certain modifications increased both antibacterial and antifungal activities significantly compared to the parent compound.
Another study focused on the antioxidant properties of similar compounds, demonstrating that they could effectively scavenge free radicals and reduce oxidative stress in cellular models .
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-13-6-7-22-20(23-13)29-12-16-9-17(26)18(28-2)10-25(16)11-19(27)24-15-5-3-4-14(21)8-15/h3-10H,11-12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBNQEJXQFWFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














